molecular formula C8H5F6NO2S B6328654 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline CAS No. 54939-66-1

2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B6328654
CAS No.: 54939-66-1
M. Wt: 293.19 g/mol
InChI Key: MSTKBUKWGYSCKI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline is a chemical compound characterized by the presence of both trifluoromethyl and trifluoromethylsulfonyl groups attached to an aniline core

Properties

IUPAC Name

2-(trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)5-3-4(1-2-6(5)15)18(16,17)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTKBUKWGYSCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4-(trifluoromethylsulfonyl)aniline is unique due to the presence of both trifluoromethyl and trifluoromethylsulfonyl groups on the same aniline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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